N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of similar compounds involving 3,4-dimethoxyphenyl and thiophenyl groups has been extensively studied. For instance, a compound was synthesized by reacting 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, leading to the determination of its crystal structure through single-crystal X-ray diffraction studies. This process highlights the methodological approach to synthesizing and characterizing complex molecules with potential application in various fields of research (Prabhuswamy et al., 2016).
Antimicrobial and Docking Studies
- Another study focused on synthesizing derivatives by condensing thiophene-2-carboxamide with various agents. These molecules were characterized by IR, NMR, Mass, and elemental analysis, and subjected to biological evaluation and molecular docking studies. The findings contribute to understanding the structural requirements for antimicrobial activity, offering insights into the design of new antimicrobial agents (Talupur et al., 2021).
Antimicrobial Activity and Synthesis of Analogues
- Research into the antimicrobial properties of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed the synthesis of a series of analogues from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. These studies involved not only the synthesis of these compounds but also their antimicrobial activity assessment, providing valuable data for the development of new antimicrobial substances (Spoorthy et al., 2021).
Radiosensitizers and Bioreductively Activated Cytotoxins
- A study on the synthesis of nitrothiophene derivatives with potential as radiosensitizers and bioreductively activated cytotoxins adds another dimension to the scientific applications of thiophene-based compounds. This research elucidates the potential therapeutic applications of such compounds in cancer treatment, highlighting their radiosensitizing and cytotoxic properties under hypoxic conditions (Threadgill et al., 1991).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-14-6-5-13(12-15(14)22-2)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZHUKDDYYOCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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